literature review on tert-Butyl (4-iodo-3-methylphenyl)carbamate
literature review on tert-Butyl (4-iodo-3-methylphenyl)carbamate
CAS No.: 1221793-58-3 Formula: C₁₂H₁₆INO₂ Molecular Weight: 333.17 g/mol
Executive Summary & Strategic Utility
tert-Butyl (4-iodo-3-methylphenyl)carbamate is a high-value synthetic intermediate primarily utilized in the development of small-molecule kinase inhibitors. Structurally, it consists of an aniline core protected by a tert-butoxycarbonyl (Boc) group, with an iodine atom at the para position and a methyl group at the meta position relative to the nitrogen.
This compound serves as a "privileged scaffold" precursor for two critical reasons:
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The Iodine Handle (C-4): Provides a highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the rapid elaboration of the aryl ring into complex biaryl or heterobiaryl systems common in oncology drugs (e.g., VEGFR, p38 MAPK inhibitors).
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The Orthogonal Protection (N-1): The Boc group masks the amine, preventing catalyst poisoning and side reactions during C–C bond formation. Subsequent deprotection yields 4-iodo-3-methylaniline , a nucleophile ready for amide coupling with acid chlorides (e.g., nicotinic acid derivatives in p38 inhibitors).
Synthesis & Production Architecture
The synthesis of this compound requires strict regiocontrol to ensure the iodine is installed at the C-4 position rather than the sterically crowded C-2 or the less activated C-6 positions.
Pathway Comparison[1]
| Feature | Route A: Protection-First (Recommended) | Route B: Iodination-First |
| Starting Material | 3-Methylaniline ( | 3-Methylaniline |
| Step 1 | Boc Protection (Boc₂O) | Iodination (I₂) |
| Step 2 | Regioselective Iodination (NIS/AgOTf) | Boc Protection |
| Regioselectivity | High: The bulky Boc group and methyl steric hindrance direct electrophiles to C-4. | Moderate: Free amine is a strong activator but can lead to poly-iodination or oxidation. |
| Purification | Crystallization (Clean) | Chromatography often required |
Recommended Synthetic Workflow (Route A)
The "Protection-First" strategy is superior for scalability and purity. The bulky tert-butyl carbamate directs the subsequent electrophilic iodination to the para position (C-4) via steric steering and electronic activation.
Figure 1: Regioselective synthesis pathway maximizing yield of the C-4 iodo isomer.
Detailed Experimental Protocols
Protocol A: Synthesis of tert-Butyl (3-methylphenyl)carbamate
Rationale: The Boc group renders the aniline less prone to oxidation and directs the subsequent iodination.
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Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
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Dissolution: Dissolve 3-methylaniline (10.7 g, 100 mmol) in anhydrous THF (100 mL).
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Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (24.0 g, 110 mmol). Optional: Add catalytic DMAP (0.1 equiv) to accelerate reaction.
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Reaction: Heat the mixture to reflux (66°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the starting aniline is consumed.
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Workup: Cool to room temperature. Concentrate in vacuo.[1] Dissolve residue in EtOAc, wash with 1M HCl (to remove unreacted aniline), saturated NaHCO₃, and brine.
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Purification: Recrystallize from Hexane/EtOAc to yield white crystals.
Protocol B: Regioselective Iodination to Target
Rationale: N-Iodosuccinimide (NIS) is a mild source of electrophilic iodine (
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Setup: Shield the reaction vessel from light (iodine sources are photosensitive).
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Dissolution: Dissolve tert-butyl (3-methylphenyl)carbamate (10.0 g, 48 mmol) in Acetonitrile (MeCN, 150 mL).
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Iodination: Add N-Iodosuccinimide (NIS) (11.9 g, 53 mmol) in one portion at 0°C.
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Catalysis: Add p-Toluenesulfonic acid (pTSA) (0.1 equiv) or Silver Triflate (AgOTf) (0.05 equiv) if reaction is sluggish. Stir at room temperature for 12 hours.
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Quench: Pour mixture into 10% aqueous Sodium Thiosulfate (
) to reduce excess iodine (indicated by disappearance of brown color). -
Extraction: Extract with EtOAc (3x). Dry over
. -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
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Characterization: ¹H NMR should show two doublets (ortho coupling) and one singlet (isolated proton at C-2), confirming the 1,3,4-substitution pattern.
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Reactivity Profile & Applications
The utility of tert-Butyl (4-iodo-3-methylphenyl)carbamate lies in its ability to undergo orthogonal transformations. It acts as a "switch" in synthesis: the C-I bond is the active site for building molecular complexity, while the N-Boc bond is a latent nucleophile.
Divergent Synthesis Map
Figure 2: Divergent reactivity profile. The compound allows for C-C bond formation (Red nodes) or N-functionalization (Green node).
Case Study: p38 MAP Kinase Inhibitors
In the synthesis of p38 inhibitors (e.g., as described in US Patent 8,252,818), the core aniline 4-iodo-3-methylaniline is required to react with 2-chloroisonicotinic acid.
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Role of the Guide Compound: The Boc-protected form allows researchers to perform lithiation or difficult couplings before generating the free amine, or simply serves as a stable, storable source of the sensitive iodo-aniline.
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Deprotection Protocol: Dissolve the carbamate in 4M HCl in Dioxane. Stir at RT for 2 hours. The product precipitates as the hydrochloride salt (4-iodo-3-methylaniline HCl), ready for the next step.
Safety & Handling
| Hazard Class | Description | Mitigation |
| Skin Irritant | Alkyl carbamates can cause contact dermatitis. | Wear nitrile gloves and long sleeves. |
| Light Sensitivity | Aryl iodides can liberate | Store in amber vials or foil-wrapped containers. |
| Thermal Stability | Boc groups thermally decompose >150°C. | Do not distill at high temperatures; use vacuum. |
References
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Regioselective Iodination: Castanet, A.-S., et al. "Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide." Tetrahedron Letters, vol. 43, no. 29, 2002, pp. 5047–5048. Link
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Boc Protection Standards: Basel, Y., & Hassner, A. "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols." The Journal of Organic Chemistry, vol. 65, no. 20, 2000, pp. 6368–6380. Link
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Kinase Inhibitor Application: Aston, N. M., et al. "p38 Kinase Inhibitors."[5] U.S. Patent 8,252,818, 2012. (Describes the use of 4-iodo-3-methylaniline in drug synthesis). Link
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Ponatinib Synthesis: Huang, W.-S., et al. "Discovery of Ponatinib (AP24534): A Potent, Orally Active Pan-Inhibitor of Bcr-Abl Kinase."[6] Journal of Medicinal Chemistry, vol. 53, no.[6] 12, 2010, pp. 4701–4719.[6] Link
Sources
- 1. US20160362411A1 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]
- 2. CN105085388A - Synthesis method for sorafenib intermediate - Google Patents [patents.google.com]
- 3. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. US8252818B2 - Nicotinamide derivatives useful as P38 inhibitors - Google Patents [patents.google.com]
- 6. medkoo.com [medkoo.com]
